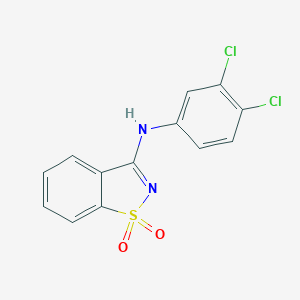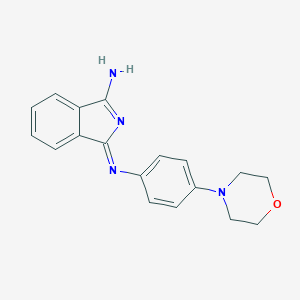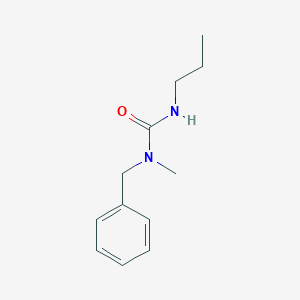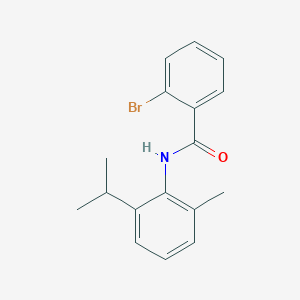
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, also known as AMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMPB is a synthetic molecule that belongs to the class of benzamides and has a molecular formula of C15H16N2O.
Mécanisme D'action
The mechanism of action of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves its ability to inhibit the activity of PARP-1 and tankyrase-1 enzymes. PARP-1 is an enzyme that plays a crucial role in DNA repair and cell survival, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the accumulation of DNA damage and cell death. Tankyrase-1 is an enzyme that regulates the Wnt signaling pathway, and its inhibition by 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide leads to the stabilization of Axin, a negative regulator of the Wnt pathway, resulting in the inhibition of cell proliferation and tumor growth.
Biochemical and Physiological Effects
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of PARP-1 and tankyrase-1 enzymes, induction of DNA damage, inhibition of cell proliferation, and apoptosis. Additionally, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to improve insulin sensitivity and glucose tolerance in diabetic mice, making it a potential candidate for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has several advantages for lab experiments, including its availability, ease of synthesis, and potent inhibitory activity against PARP-1 and tankyrase-1 enzymes. However, there are also some limitations to using 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Orientations Futures
There are several future directions for the research on 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, including its potential applications in cancer therapy, neuroprotection, and diabetes treatment. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide, as well as its potential side effects and toxicity. Furthermore, the development of more potent and selective inhibitors of PARP-1 and tankyrase-1 enzymes based on the structure of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide could lead to the discovery of new therapeutic agents for various diseases.
Méthodes De Synthèse
The synthesis of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide involves the reaction of 2-amino-4-methylpyridine with 3-chloro-4-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ammonia to obtain the final product, 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide. The purity and yield of 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and neuroscience. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has been shown to exhibit potent inhibitory activity against several enzymes such as poly(ADP-ribose) polymerase-1 (PARP-1) and tankyrase-1, which are involved in various cellular processes such as DNA repair, telomere maintenance, and Wnt signaling. 3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide has also been shown to exhibit antitumor activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Propriétés
Nom du produit |
3-amino-4-methyl-N-(6-methyl-2-pyridinyl)benzamide |
|---|---|
Formule moléculaire |
C14H15N3O |
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
3-amino-4-methyl-N-(6-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C14H15N3O/c1-9-6-7-11(8-12(9)15)14(18)17-13-5-3-4-10(2)16-13/h3-8H,15H2,1-2H3,(H,16,17,18) |
Clé InChI |
ZTHAUTYIMJBRQT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-hexyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B255480.png)

![2,7,8-Trimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B255488.png)

![3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
![2-amino-1-(3-chloro-4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B255504.png)


![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)
![2-Methyl-3-[(4-methyl-1-piperidinyl)methyl]benzo[h]quinolin-4-ol](/img/structure/B255513.png)


![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)